molecular formula C19H24N2O3S B2874403 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251546-77-6

1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2874403
CAS No.: 1251546-77-6
M. Wt: 360.47
InChI Key: AKEHTDODHXSIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Novel Synthesis Methods : A study by Smaliy et al. (2011) proposes a new method for the synthesis of compounds with similar structural components, emphasizing the importance of such compounds in medicinal chemistry. This method is highlighted as a more efficient alternative for producing large quantities, which can be pivotal for research applications requiring these compounds (Smaliy et al., 2011).

  • Chemical Behavior and Applications : Research by El‐Borai et al. (2013) on pyrazolopyridines, which share some structural similarities with the compound , has shown antioxidant, antitumor, and antimicrobial activities. This suggests potential research applications of the compound in exploring new treatments or studying biochemical pathways (El‐Borai et al., 2013).

Potential Applications in Material Science

  • Corrosion Inhibition : Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. Such studies indicate the potential application of the compound in the field of corrosion science, particularly in protecting metals and alloys (Kaya et al., 2016).

Pharmacological Research

  • Biological Activities : Khalid et al. (2016) synthesized a series of compounds incorporating piperidin-1-ylsulfonyl moieties, evaluated for enzyme inhibition, which suggests the potential for the compound to be involved in similar pharmacological research, especially targeting enzyme-related pathways (Khalid et al., 2016).

  • Antagonist Selective for κ-Opioid Receptors : A study on a compound structurally related to 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one demonstrated high affinity and selectivity for κ-opioid receptors, indicating potential applications in developing treatments for depression and addiction disorders (Grimwood et al., 2011).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-8-9-16(2)17(13-15)14-20-10-6-7-18(19(20)22)25(23,24)21-11-4-3-5-12-21/h6-10,13H,3-5,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEHTDODHXSIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.